molecular formula C9H7BrO3 B11769871 5-Bromo-6-methoxybenzofuran-3(2H)-one

5-Bromo-6-methoxybenzofuran-3(2H)-one

Cat. No.: B11769871
M. Wt: 243.05 g/mol
InChI Key: FLMGERIKVIKEQL-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxybenzofuran-3(2H)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and methoxy groups on the benzofuran ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxybenzofuran-3(2H)-one typically involves the bromination of 6-methoxybenzofuran followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters precisely, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxybenzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or demethoxylated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives.

Scientific Research Applications

5-Bromo-6-methoxybenzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxybenzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-methoxybenzofuran-3(2H)-one
  • 5-Bromo-6-methoxybenzofuran-2(3H)-one
  • 5-Methoxybenzofuran-3(2H)-one

Uniqueness

5-Bromo-6-methoxybenzofuran-3(2H)-one is unique due to the specific positioning of the bromine and methoxy groups on the benzofuran ring. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

5-bromo-6-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C9H7BrO3/c1-12-9-3-8-5(2-6(9)10)7(11)4-13-8/h2-3H,4H2,1H3

InChI Key

FLMGERIKVIKEQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=O)COC2=C1)Br

Origin of Product

United States

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